REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:17]=[C:16]([S:18][CH3:19])[CH:15]=[CH:14][C:9]=1[C:10](OC)=[O:11]>O1CCCC1.C(OCC)C.Cl>[Cl:7][C:8]1[CH:17]=[C:16]([S:18][CH3:19])[CH:15]=[CH:14][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
806 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
The resulting product was extracted 3 times with diethyl ether
|
Type
|
WASH
|
Details
|
washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=CC(=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 725 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |